![molecular formula C15H18O5 B3040750 (3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde CAS No. 23558-05-6](/img/structure/B3040750.png)
(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Overview
Description
The compound contains a dioxole ring, which is a type of heterocyclic compound. Dioxoles are known to be used in the synthesis of various organic compounds, including metal-organic frameworks . The compound also contains a benzyloxy group and an aldehyde group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using Pd-catalyzed arylation .Scientific Research Applications
Diastereoselective Synthesis
The compound has been utilized in the diastereoselective trimolecular condensation of indole, Meldrum’s acid, and chiral sugar-derived aldehydes. This process has been noted for good yield and high diastereoselectivity, highlighting the role of the compound in stereoselective synthesis processes (Dardennes et al., 2010).
Synthesis of Hybrid Heterocycles
This chemical has been used in the synthesis of novel hybrid heterocycles with potential applications in anticancer therapy. A study highlighted its role in a one-pot procedure for preparing these heterocycles, demonstrating its versatility in the development of compounds with therapeutic potential (Srinivas et al., 2017).
Antifungal and Nematicidal Properties
The compound has been incorporated into new hybrid heterocyclics, which were then evaluated for their nematicidal and antifungal properties. This application showcases its role in developing compounds with agricultural and pharmaceutical significance (Srinivas et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is significant in industrial contexts, especially for protecting metals like steel in corrosive environments (Koulou et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aR,5S,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-13-12(11(8-16)18-14(13)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12+,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVEWIQHDNLMU-XJFOESAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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